5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one
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Overview
Description
5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic organic compound characterized by its pyrazolo[1,5-d][1,2,4]triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine with a suitable β-diketone in the presence of a catalyst[_{{{CITATION{{{_1{Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo5,1-c .... The reaction is usually carried out under reflux conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods are optimized to maximize yield and minimize by-products, ensuring cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of alkylated derivatives.
Scientific Research Applications
5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one has found applications in various scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one is structurally similar to other pyrazolo[1,5-d][1,2,4]triazine derivatives, such as 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one. its unique methyl group at the 5-position imparts distinct chemical and biological properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
2-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one
5-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Properties
IUPAC Name |
5-methylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-9-6(11)5-2-3-7-10(5)4-8-9/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXZTFHICWMCHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=NN2C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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